7-[[(3-Propyl-1,2,4-thiadiazol-5-yl)amino]methyl]quinolin-8-ol
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Overview
Description
7-[[(3-Propyl-1,2,4-thiadiazol-5-yl)amino]methyl]quinolin-8-ol is a heterocyclic compound that combines the structural features of quinoline and thiadiazole. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[[(3-Propyl-1,2,4-thiadiazol-5-yl)amino]methyl]quinolin-8-ol typically involves the formation of the quinoline and thiadiazole rings followed by their coupling. One common method involves the reaction of 8-hydroxyquinoline with a suitable thiadiazole precursor under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
7-[[(3-Propyl-1,2,4-thiadiazol-5-yl)amino]methyl]quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can modify the quinoline or thiadiazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, solvent, and catalyst choice .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can produce a variety of functionalized quinoline-thiadiazole compounds .
Scientific Research Applications
7-[[(3-Propyl-1,2,4-thiadiazol-5-yl)amino]methyl]quinolin-8-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-[[(3-Propyl-1,2,4-thiadiazol-5-yl)amino]methyl]quinolin-8-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline-thiadiazole derivatives, such as:
- 7-[[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]methyl]quinolin-8-ol
- 7-[[(3-Ethyl-1,2,4-thiadiazol-5-yl)amino]methyl]quinolin-8-ol .
Uniqueness
The uniqueness of 7-[[(3-Propyl-1,2,4-thiadiazol-5-yl)amino]methyl]quinolin-8-ol lies in its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its propyl group and the specific arrangement of functional groups can influence its interaction with molecular targets and its overall properties .
Properties
IUPAC Name |
7-[[(3-propyl-1,2,4-thiadiazol-5-yl)amino]methyl]quinolin-8-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-2-4-12-18-15(21-19-12)17-9-11-7-6-10-5-3-8-16-13(10)14(11)20/h3,5-8,20H,2,4,9H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIDGRNHEGJMKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NSC(=N1)NCC2=C(C3=C(C=CC=N3)C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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